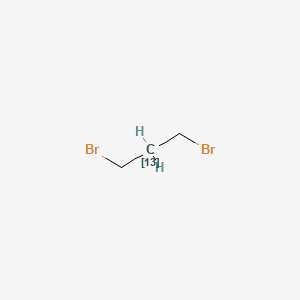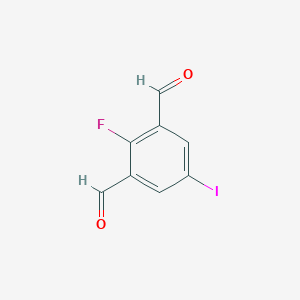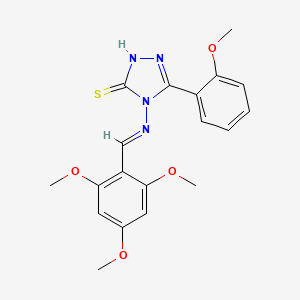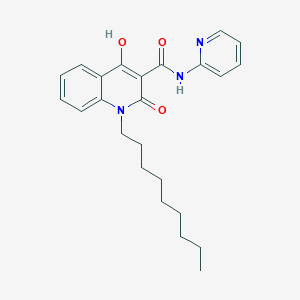
Nonanedioic-13C9 Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13C9H16O4
. This compound is notable for its isotopic labeling with carbon-13, making it valuable in various scientific research applications. Nonanedioic-13C9 Acid is a stable isotope reagent used extensively in studies requiring precise tracking of molecular pathways.Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nonanedioic-13C9 Acid can be synthesized through the ozonolysis of oleic acid, followed by oxidative cleavage. The process involves the following steps:
Ozonolysis: Oleic acid is treated with ozone to form an ozonide intermediate.
Oxidative Cleavage: The ozonide is then cleaved using an oxidizing agent such as hydrogen peroxide, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves the same ozonolysis and oxidative cleavage process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Nonanedioic-13C9 Acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: Reduction of this compound can yield nonanediol.
Substitution: It can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products Formed:
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Nonanediol.
Esterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Nonanedioic-13C9 Acid is used in a wide range of scientific research applications:
Chemistry: As a stable isotope reagent, it is used in tracer studies to track chemical reactions and pathways.
Biology: It helps in studying metabolic pathways and enzyme activities.
Medicine: this compound is used in dermatological formulations for treating acne and rosacea due to its anti-inflammatory and antibacterial properties.
Industry: It is used in the production of polymers, plasticizers, and lubricants.
Mécanisme D'action
Nonanedioic-13C9 Acid can be compared with other dicarboxylic acids such as:
Sebacic Acid: Similar in structure but with a longer carbon chain.
Adipic Acid: A shorter-chain dicarboxylic acid used in nylon production.
Pimelic Acid: Another dicarboxylic acid with a seven-carbon chain.
Uniqueness: this compound is unique due to its isotopic labeling with carbon-13, making it particularly useful in research applications requiring precise molecular tracking.
Comparaison Avec Des Composés Similaires
- Sebacic Acid
- Adipic Acid
- Pimelic Acid
Nonanedioic-13C9 Acid’s versatility and unique properties make it an invaluable compound in various scientific and industrial fields. Its applications range from fundamental research to practical uses in medicine and industry, highlighting its broad utility and significance.
Propriétés
Formule moléculaire |
C9H16O4 |
|---|---|
Poids moléculaire |
197.16 g/mol |
Nom IUPAC |
(1,2,3,4,5,6,7,8,9-13C9)nonanedioic acid |
InChI |
InChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
Clé InChI |
BDJRBEYXGGNYIS-RIQGLZQJSA-N |
SMILES isomérique |
[13CH2]([13CH2][13CH2][13CH2][13C](=O)O)[13CH2][13CH2][13CH2][13C](=O)O |
SMILES canonique |
C(CCCC(=O)O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]](/img/structure/B12054527.png)



![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)benzamide](/img/structure/B12054538.png)
